5-(4-Chlorophenyl)-7-methylquinolin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-methylquinolin-6-ol |
InChI |
InChI=1S/C16H12ClNO/c1-10-9-14-13(3-2-8-18-14)15(16(10)19)11-4-6-12(17)7-5-11/h2-9,19H,1H3 |
InChI Key |
SHVIJFMBODRXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Based Characterization Techniques for 5 4 Chlorophenyl 7 Methylquinolin 6 Ol
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds or functional groups. For 5-(4-Chlorophenyl)-7-methylquinolin-6-ol, the key expected IR absorptions are detailed below.
Expected FT-IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3600-3200 | O-H stretching | Phenolic -OH | Strong, Broad |
| 3100-3000 | C-H stretching | Aromatic (Quinoline, Phenyl) | Medium to Weak |
| 3000-2850 | C-H stretching | Methyl (-CH₃) | Medium to Weak |
| 1620-1580 | C=C & C=N stretching | Quinoline (B57606) Ring | Medium to Strong |
| 1500-1400 | C=C stretching | Aromatic Rings | Medium to Strong |
| 1470-1430 | C-H bending | Methyl (-CH₃) | Medium |
| 1260-1180 | C-O stretching | Phenolic C-O | Strong |
| 1100-1000 | C-Cl stretching | Aryl-Cl | Strong |
The broad O-H stretching band is characteristic of the hydroxyl group, often participating in hydrogen bonding. The aromatic C-H stretches appear at slightly higher wavenumbers than the aliphatic C-H stretches of the methyl group. The quinoline and phenyl ring vibrations will produce a series of characteristic sharp bands in the fingerprint region (1600-600 cm⁻¹). The C-Cl stretch is a valuable indicator for the chlorophenyl substituent.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.
Expected FT-Raman Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H stretching | Aromatic (Quinoline, Phenyl) | Strong |
| 1620-1580 | Ring stretching | Quinoline & Phenyl Rings | Very Strong |
| 1350-1250 | Ring breathing | Quinoline & Phenyl Rings | Strong |
| 1100-1000 | C-Cl stretching | Aryl-Cl | Medium |
In the FT-Raman spectrum, the aromatic ring stretching and breathing vibrations are expected to be particularly intense due to the high polarizability of the π-electron systems. The O-H vibration, which is strong in the IR spectrum, is typically weak in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), the number of atoms (integration), and their connectivity through bonds (spin-spin coupling).
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound would show distinct signals for the phenolic proton, the aromatic protons on both the quinoline and chlorophenyl rings, and the methyl protons.
Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Proton Assignment | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| ~9.0-10.0 | -OH | Singlet (broad) | - | Disappears on D₂O exchange. Position is solvent and concentration dependent. |
| ~8.8-8.5 | H2 (Quinoline) | Doublet of doublets | ~4.5, 1.5 Hz | Downfield due to proximity to nitrogen. |
| ~8.0-7.8 | H4 (Quinoline) | Doublet | ~8.5 Hz | |
| ~7.6-7.3 | H3 (Quinoline) | Doublet of doublets | ~8.5, 4.5 Hz | |
| ~7.5-7.3 | H2'/H6' (Chlorophenyl) | Doublet | ~8.5 Hz | Protons ortho to chlorine. |
| ~7.3-7.1 | H3'/H5' (Chlorophenyl) | Doublet | ~8.5 Hz | Protons meta to chlorine. |
| ~7.2 | H8 (Quinoline) | Singlet | - |
The aromatic region (7.0-9.0 ppm) would be complex due to the overlapping signals of the seven aromatic protons. Two-dimensional NMR techniques like COSY would be essential to definitively assign the connectivities within the quinoline and chlorophenyl spin systems.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum of singlets.
Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~155-150 | C6 (C-OH) |
| ~150-145 | C2, C8a |
| ~140-135 | C4, C7 (C-CH₃), C1' |
| ~135-130 | C4a, C4' (C-Cl) |
| ~130-128 | C2', C6' |
| ~128-125 | C3', C5' |
| ~125-120 | C5 (C-Aryl), C8 |
| ~120-115 | C3 |
The spectrum would show 16 distinct signals corresponding to the 16 unique carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C6) would be significantly downfield. Carbons bearing chlorine (C4') and the methyl group (C7) would also show characteristic shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₆H₁₂ClNO. Its exact mass would be approximately 269.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak [M]⁺• and an [M+2]⁺• peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Expected Key Fragmentation Pathways
Loss of a methyl radical (-•CH₃): A fragment ion at m/z [M-15] would be observed.
Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a peak at m/z [M-28].
Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the chlorophenyl cation or the methylquinolinol radical cation.
Loss of HCl: A potential rearrangement followed by the elimination of HCl could result in a fragment at m/z [M-36].
The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule.
Table of Compound Names
| Compound Name |
|---|
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
Detailed research findings on the UV-Vis spectrum of this compound are not extensively available in the public domain. However, based on the known spectroscopic properties of the quinoline scaffold and related aromatic compounds, it is possible to predict the general characteristics of its spectrum. researchgate.netnih.gov Quinoline and its derivatives typically exhibit absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The presence of the phenolic hydroxyl group and the chlorophenyl substituent would likely influence the position and intensity of these absorption maxima (λmax).
The solvent in which the spectrum is recorded can also play a significant role in the observed λmax values, a phenomenon known as solvatochromism. Polar solvents might interact with the polar functional groups of the molecule, such as the hydroxyl group, leading to shifts in the absorption bands. To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below, based on typical values for similar quinolinol compounds.
Interactive Data Table: Hypothetical UV-Vis Absorption Maxima for this compound in Various Solvents
| Solvent | Dielectric Constant | λmax 1 (nm) (π → π) | Molar Absorptivity (ε) 1 (L mol-1 cm-1) | λmax 2 (nm) (n → π) | Molar Absorptivity (ε) 2 (L mol-1 cm-1) |
| Hexane | 1.88 | 280 | 5500 | 320 | 2500 |
| Ethanol | 24.55 | 285 | 5800 | 328 | 2700 |
| Acetonitrile | 37.5 | 283 | 5700 | 325 | 2600 |
| Water | 80.1 | 290 | 6000 | 335 | 2900 |
Note: The data in this table is hypothetical and serves as an example of the expected results from a UV-Vis spectroscopic analysis.
Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical properties and intermolecular interactions.
As of now, a specific crystallographic study for this compound has not been reported in publicly accessible databases. However, analysis of related quinoline derivatives allows for a projection of the type of crystallographic data that would be obtained. For instance, the compound would be expected to crystallize in one of the common crystal systems (e.g., monoclinic or orthorhombic) with a specific space group. The unit cell parameters (a, b, c, α, β, γ) would define the dimensions of the repeating unit in the crystal lattice.
Interactive Data Table: Exemplary Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
| Empirical Formula | C16H12ClNO |
| Formula Weight | 269.72 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 1245.7 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.438 |
Note: This data is illustrative and based on a representative structure of a similar compound, not on experimental results for this compound.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface and 2D Fingerprinting)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
For this compound, the presence of a hydroxyl group suggests the potential for O-H···N or O-H···O hydrogen bonding, which would be a dominant feature in its crystal packing. The aromatic rings could participate in π-π stacking and C-H···π interactions. The chlorine atom could also be involved in halogen bonding or other weaker interactions.
Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 40-50 |
| C···H/H···C | 20-30 |
| O···H/H···O | 10-15 |
| Cl···H/H···Cl | 5-10 |
| C···C | 3-5 |
| N···H/H···N | 1-3 |
Note: These percentages are estimations based on analyses of similar halogenated and hydroxylated quinoline structures and are not derived from experimental data for the title compound.
Computational and Theoretical Investigations of 5 4 Chlorophenyl 7 Methylquinolin 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of novel compounds. These methods allow for the theoretical examination of a molecule's electronic structure, providing insights that complement and guide experimental research.
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to predict the geometric, electronic, and spectroscopic properties of molecules.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. A common approach involves utilizing a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange and has demonstrated reliability for a wide range of organic molecules. acu.edu.innih.govnih.gov For the basis set, a Pople-style basis set like 6-311++G(d,p) is often employed. acu.edu.in This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species. The selection of the functional and basis set would typically be validated by comparing calculated properties with any available experimental data for structurally related compounds to ensure the chosen level of theory is appropriate.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a molecule like 5-(4-Chlorophenyl)-7-methylquinolin-6-ol, the distribution of the HOMO and LUMO across the quinoline (B57606) and chlorophenyl rings would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is hypothetical and serves as an example of how results from a DFT calculation would be presented. Actual values would be obtained from a specific DFT calculation.
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Illustrative Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Formula | Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.4 |
| Global Softness (S) | 1 / η | 0.227 |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.82 |
Note: The data in this table is hypothetical and based on the illustrative HOMO/LUMO energies in Table 1.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. acu.edu.inresearchgate.net An MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms of the quinolinol ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The chlorophenyl group would also exhibit distinct electrostatic features.
The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.fraps.org It provides a clear picture of the bonding patterns within a molecule. An ELF analysis of this compound would help in characterizing the nature of the covalent bonds and identifying the lone pair regions on the heteroatoms.
The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. researchgate.net This analysis allows for the characterization of bond properties, such as bond order and the nature of interatomic interactions (e.g., covalent vs. ionic or hydrogen bonds), based on the properties of the electron density at the bond critical points.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques used to model and mimic the behavior of molecules. These studies are vital for understanding how a molecule like this compound might interact with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.
Once a potential protein target is identified, molecular docking can elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's affinity and specificity. For this compound, key interactions would likely include:
Hydrogen Bonding: The hydroxyl (-OH) group on the quinoline ring is a potential hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
π-Stacking: The aromatic quinoline and chlorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site, such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Contacts: The methyl group and the carbon frameworks of the aromatic rings can form hydrophobic interactions with nonpolar residues of the target protein. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
A hypothetical data table summarizing such interactions is provided below for illustrative purposes.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | 6-hydroxyl group, Quinoline nitrogen | Ser, Thr, Tyr, His, Asp, Glu, Asn, Gln |
| π-Stacking | Quinoline ring system, 4-Chlorophenyl ring | Phe, Tyr, Trp, His |
| Hydrophobic Contacts | 7-methyl group, Aromatic rings | Ala, Val, Leu, Ile, Pro, Met |
| Halogen Bonding | Chlorine atom on the phenyl ring | Backbone carbonyls, Electron-rich residues |
This table is illustrative and not based on experimental or computational data for the specified compound.
Molecular docking predicts the most likely three-dimensional pose (binding mode) of the ligand within the protein's active site. This prediction helps in understanding the structural basis of its potential biological activity. The process also helps to characterize the active site by identifying key residues involved in binding. Without a specified protein target for this compound, it is not possible to present predictive data on its binding modes.
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.
Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. By simulating the complex in a physiological environment (e.g., in water with ions at a specific temperature and pressure), researchers can observe the flexibility of both the ligand and the protein and the persistence of key interactions identified in docking.
Key parameters analyzed during an MD simulation to assess stability include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions, indicating their flexibility.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the stability of these crucial interactions.
As no molecular dynamics simulation studies have been published for this compound, no data on its conformational stability in complex with a protein target can be provided.
Molecular Dynamics (MD) Simulations
Analysis of Solvent Effects and Radial Distribution Functions
The influence of solvents on the molecular structure, electronic properties, and stability of this compound is a critical area of computational investigation. Understanding these interactions is essential, as the solvent environment can significantly alter a compound's behavior. Computational methods, such as those based on Density Functional Theory (DFT), are employed to model these effects. primescholars.com
To gain a more detailed, microscopic understanding of solute-solvent interactions, molecular dynamics (MD) simulations are performed. These simulations explicitly model individual solvent molecules around the solute, this compound. From these simulations, Radial Distribution Functions (RDFs) can be calculated. RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This analysis helps to characterize the structure of the solvation shells, identifying key interactions such as hydrogen bonding between the hydroxyl group of the quinolinol core and polar solvent molecules. Such detailed analyses provide insights into the local solvent environment and its impact on the compound's stability and reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net This method is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov
For a series of analogues of this compound, both 2D and 3D-QSAR models can be developed to understand the structural requirements for a specific biological activity.
2D-QSAR: In 2D-QSAR, the biological activity is correlated with calculated molecular descriptors, which are numerical values representing different physicochemical properties of the molecule. laccei.org These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and lipophilicity (e.g., logP) parameters. pensoft.net A statistical method, such as Multiple Linear Regression (MLR), is then used to build a predictive model. laccei.org
3D-QSAR: 3D-QSAR methods provide a more detailed, three-dimensional insight into structure-activity relationships. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used for quinoline derivatives. nih.govmdpi.com In these approaches, a set of structurally related compounds is aligned, and their steric and electrostatic fields are calculated and mapped onto a 3D grid. nih.gov The variations in these fields are then correlated with the differences in biological activity using statistical methods like Partial Least Squares (PLS). researchgate.net The resulting 3D-QSAR models generate contour maps that visualize regions where modifications to the molecular structure—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors—would likely enhance or diminish activity. researchgate.net
The reliability and predictive capability of any developed QSAR model must be rigorously validated. nih.govbasicmedicalkey.com Validation is performed using both internal and external methods.
Internal Validation: This process assesses the robustness of the model using the training set data from which it was generated. basicmedicalkey.com The most common technique is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com Other internal validation metrics include the coefficient of determination (R²), which measures the goodness of fit, and the root mean square error (RMSE). researchgate.net
External Validation: This is a more stringent test of the model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. nih.gov The predictive ability is assessed by the predictive correlation coefficient (r²_pred or R²_test). nih.govresearchgate.net An acceptable QSAR model should have an r²_pred value greater than 0.6. mdpi.com Additional metrics, such as the r²m value, are also used to confirm the model's external predictability. researchgate.net
Table 1: Representative Statistical Validation Parameters for 3D-QSAR Models of Quinoline Derivatives This table presents typical statistical values obtained from 3D-QSAR studies on quinoline derivatives, analogous to what would be expected for a model involving this compound.
| Parameter | Symbol | Description | Typical Value Range | Reference |
| Cross-validated R² | q² (or Q²) | Measures the internal predictive ability of the model. | 0.5 - 0.8 | nih.govmdpi.comresearchgate.net |
| Non-cross-validated R² | R² | Measures the goodness-of-fit for the training set. | 0.8 - 0.95 | nih.govresearchgate.net |
| Predictive R² for Test Set | r²_pred | Measures the predictive power on an external test set. | > 0.6 | mdpi.comnih.gov |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | Low as possible | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based and structure-based drug design, used to identify novel compounds with potential biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov
When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active compounds that are structurally related to this compound. nih.gov This process involves superimposing the active molecules and identifying the common chemical features that are crucial for their biological activity. frontiersin.org These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups. nih.gov The resulting pharmacophore model serves as a 3D query to search large chemical databases for new molecules that match these spatial and chemical requirements, a process known as virtual screening. frontiersin.org
If the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed. ijper.org This approach identifies the key interaction points between a co-crystallized ligand and the amino acid residues in the target's binding pocket. biointerfaceresearch.com The chemical features of these interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) are mapped to create a pharmacophore model that represents the ideal characteristics for a ligand to bind effectively. biointerfaceresearch.commdpi.com This model is considered highly reliable as it is derived directly from the target's binding site geometry. ijper.org The generated pharmacophore is then used as a filter in virtual screening to identify novel compounds from large databases that are likely to bind to the target. mdpi.com
Table 2: Common Pharmacophoric Features Used in Model Development This table lists the key chemical features that constitute a pharmacophore model, which would be identified during the analysis of this compound and its analogues.
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A molecular feature capable of accepting a hydrogen bond (e.g., N, O atoms). |
| Hydrogen Bond Donor | HBD | A molecular feature capable of donating a hydrogen bond (e.g., -OH, -NH groups). |
| Hydrophobic Region | HY / H | A non-polar region of the molecule that can form hydrophobic interactions. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system, such as the phenyl or quinoline ring. |
| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |
Application in Virtual Screening for Research Leads
Virtual screening is a computational technique utilized in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing, thereby accelerating the discovery of new research leads and reducing costs. For a compound such as this compound, virtual screening can be employed to predict its potential biological targets and assess its novelty and viability as a lead compound.
The process often begins with the creation of a library of compounds, which can include known drugs, natural products, and synthetically feasible molecules. For quinoline derivatives, which are known to possess a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties, a focused library can be constructed. nih.gov The three-dimensional structure of the target protein, obtained through methods like X-ray crystallography or homology modeling, is then used for docking simulations.
In a typical virtual screening workflow, each compound in the library, including this compound, would be docked into the binding site of a specific protein target. The docking algorithm samples a multitude of orientations and conformations of the ligand within the binding site and estimates the binding affinity using a scoring function. These scores are then used to rank the compounds, with the top-ranking candidates being selected for further investigation. For instance, in studies involving quinoline derivatives, Glide is a commonly used docking program for screening and enrichment studies. nih.gov
The effectiveness of virtual screening can be enhanced by incorporating pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For quinoline-based compounds, a pharmacophore model might include features like hydrogen bond acceptors (from the quinoline nitrogen and hydroxyl group), a ring aromatic feature, and hydrophobic groups (from the chlorophenyl and methyl substituents). acs.org Such models can be used to rapidly screen large databases and prioritize compounds that match the key interaction features before proceeding to more computationally intensive docking studies. acs.org
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -9.2 | Indicates a strong predicted binding affinity to the target protein. |
| Glide gScore | -10.5 | A more sophisticated scoring function suggesting favorable interactions. |
| Key Interactions | Hydrogen bonds with backbone residues; hydrophobic interactions with the binding pocket. | Highlights the specific molecular interactions contributing to binding. |
| Ligand Efficiency | 0.35 | A measure of the binding energy per heavy atom, indicating good optimization potential. |
In Silico Assessment of Predicted Physicochemical and ADME-Related Parameters
In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of a potential drug candidate. This is often referred to as ADME profiling, which stands for Absorption, Distribution, Metabolism, and Excretion. A favorable ADME profile is essential for a compound to be effective in a biological system. For this compound, various in silico tools can be used to predict its physicochemical properties and ADME-related parameters.
The physicochemical properties of a molecule, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA), are fundamental determinants of its ADME behavior. These properties can be readily calculated from the chemical structure. For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on these properties.
ADME prediction models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models. Web-based platforms and specialized software can provide predictions for a range of ADME parameters.
A summary of predicted physicochemical and ADME-related parameters for this compound, based on typical values for similar quinoline derivatives found in computational studies, is presented below. It is important to note that these are hypothetical predictions and would require experimental validation.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight (g/mol) | 283.74 | Within the typical range for small molecule drugs. |
| logP (Octanol/Water Partition Coefficient) | 4.2 | Indicates good lipophilicity, which can influence absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 33.12 | Suggests good potential for oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Contributes to interactions with biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 2 | Influences binding affinity and physicochemical properties. |
| ADME Parameters | ||
| Human Intestinal Absorption (%) | > 90% | Predicts good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Likely | The compound may be able to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of this major efflux transporter. |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | May have the potential for drug-drug interactions. |
| Aqueous Solubility (logS) | -4.5 | Indicates moderate solubility. |
These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound. While these computational tools are powerful, their predictions must be interpreted with caution and serve as a guide for further experimental validation.
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 7 Methylquinolin 6 Ol and Analogues
Influence of Substituents on Molecular Interactions and Bio-Recognition
The biological activity of the 5-(4-Chlorophenyl)-7-methylquinolin-6-ol scaffold is profoundly influenced by the nature and position of various substituents. The core structure, comprising a quinoline (B57606) nucleus with a 4-chlorophenyl group at the C5 position, a methyl group at C7, and a hydroxyl group at C6, presents multiple avenues for modification to probe its molecular interactions.
The 4-chlorophenyl group at the C5 position plays a significant role in the molecule's bio-recognition. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring and engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with the target protein. Studies on related 5-arylquinolines have shown that the nature of the substituent on this phenyl ring is a key determinant of activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution and steric profile of the molecule, thereby affecting its binding orientation and affinity.
The methyl group at the C7 position is another critical determinant of activity. This small alkyl group can contribute to binding through hydrophobic interactions, fitting into specific pockets within the active site of a target enzyme or receptor. The presence and size of the substituent at this position can significantly impact potency and selectivity. Research on other quinoline derivatives has demonstrated that even minor changes at this position can lead to substantial differences in biological activity.
The hydroxyl group at the C6 position is a key functional group, likely involved in hydrogen bonding with the biological target. As a hydrogen bond donor and acceptor, it can form crucial interactions that anchor the ligand in the binding site. The acidity of this phenolic hydroxyl group can be modulated by substituents on the quinoline ring, which in turn can affect its interaction strength.
A hypothetical SAR study on analogues of this compound might involve synthesizing a series of compounds with variations at these key positions. For example, replacing the 4-chloro substituent with other halogens (F, Br, I), alkyl groups, or methoxy (B1213986) groups would provide insight into the electronic and steric requirements for optimal activity. Similarly, varying the substituent at the C7 position from a methyl group to larger alkyl groups or other functional groups would help to map the hydrophobic pocket in the target's binding site.
To illustrate the influence of these substituents, consider the following hypothetical data for a series of analogues tested against a specific biological target:
| Compound | R1 (at C5-phenyl) | R2 (at C7) | IC50 (nM) |
| 1 | 4-Cl | CH3 | 50 |
| 2 | 4-F | CH3 | 75 |
| 3 | 4-Br | CH3 | 40 |
| 4 | 4-CH3 | CH3 | 120 |
| 5 | 4-OCH3 | CH3 | 150 |
| 6 | 4-Cl | H | 200 |
| 7 | 4-Cl | C2H5 | 80 |
From this hypothetical data, one could infer that a bromine at the 4-position of the phenyl ring enhances activity compared to chlorine, while fluorine, methyl, and methoxy groups are less favorable. This suggests a potential role for halogen bonding and a specific size requirement for the substituent. The data also indicates that a methyl group at C7 is preferred over no substituent, but a slightly larger ethyl group is tolerated, hinting at the dimensions of the hydrophobic pocket.
Positional Effects of Functional Groups on Ligand Engagement and Selectivity
The specific placement of functional groups on the this compound scaffold is crucial for its engagement with a biological target and for achieving selectivity. The relative positions of the 4-chlorophenyl, methyl, and hydroxyl groups create a unique three-dimensional pharmacophore that dictates how the molecule fits into a binding site.
Similarly, the position of the methyl group at C7 is not arbitrary. Shifting it to C8 or C5 could lead to steric clashes with the target protein or alter the electronic environment of the quinoline ring. The proximity of the C7-methyl group to the C6-hydroxyl group can also influence the acidity and reactivity of the hydroxyl group.
The C5 position of the 4-chlorophenyl group is also critical. An alternative substitution pattern, such as a 2- or 3-chlorophenyl group, would change the spatial relationship between the chloro substituent and the rest of the molecule, potentially disrupting favorable interactions or introducing unfavorable steric hindrance.
Consider a hypothetical study comparing the activity of positional isomers of this compound:
| Compound | Substituent Positions | IC50 (nM) |
| 1 | 5-(4-Chlorophenyl), 7-methyl, 6-ol | 50 |
| 8 | 5-(4-Chlorophenyl), 6-methyl, 7-ol | >1000 |
| 9 | 6-(4-Chlorophenyl), 7-methyl, 5-ol | 500 |
| 10 | 5-(3-Chlorophenyl), 7-methyl, 6-ol | 150 |
| 11 | 5-(4-Chlorophenyl), 8-methyl, 6-ol | 300 |
This hypothetical data underscores the importance of the specific arrangement of functional groups. The significant loss of activity when the methyl and hydroxyl groups are swapped (Compound 8) or when the chlorophenyl group is moved to C6 (Compound 9) highlights the precise structural requirements for binding. The reduced activity of the 3-chlorophenyl isomer (Compound 10) and the 8-methyl isomer (Compound 11) further emphasizes the sensitivity of the biological target to the ligand's topography.
Role of Molecular Parameters (e.g., Lipophilicity, Electronic Properties) in Modulating Interactions
The biological activity of this compound and its analogues is not solely dependent on their three-dimensional shape but is also governed by key molecular parameters such as lipophilicity and electronic properties. These parameters influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with the target.
The electronic properties of the molecule, dictated by the electron-donating or electron-withdrawing nature of its substituents, are also critical for molecular recognition. The chlorine atom on the phenyl ring is electron-withdrawing, which influences the electron density of the entire molecule. This can affect the pKa of the C6-hydroxyl group, making it more or less acidic, and can also influence the strength of hydrogen bonds and other electrostatic interactions with the target. The nitrogen atom in the quinoline ring also contributes to the electronic landscape of the molecule, acting as a hydrogen bond acceptor.
A quantitative structure-activity relationship (QSAR) study could be employed to correlate these molecular parameters with biological activity. A hypothetical QSAR equation might look like:
log(1/IC50) = c1(logP) - c2(logP)^2 + c3(σ) + c4(Es) + constant
Where:
logP represents lipophilicity.
σ (Hammett constant) represents the electronic effect of the substituent on the phenyl ring.
Es (Taft steric parameter) represents the steric bulk of the substituent.
This equation suggests that there is an optimal lipophilicity for activity (the parabolic term for logP) and that both electronic and steric factors play a significant role.
The following table presents hypothetical data for a series of analogues, illustrating the interplay of these parameters:
| Compound | R1 (at C5-phenyl) | logP | σ (para) | IC50 (nM) |
| 1 | 4-Cl | 4.5 | 0.23 | 50 |
| 12 | 4-H | 4.0 | 0.00 | 200 |
| 13 | 4-NO2 | 4.2 | 0.78 | 80 |
| 14 | 4-CN | 4.1 | 0.66 | 100 |
| 15 | 4-OH | 3.5 | -0.37 | 500 |
This hypothetical data suggests that electron-withdrawing groups (Cl, NO2, CN) on the phenyl ring are beneficial for activity, while an electron-donating and polar group (OH) is detrimental. This highlights the importance of electronic effects in modulating the interaction with the target.
Rational Design Principles for Targeted Molecular Recognition
The insights gained from SAR studies provide a foundation for the rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Rational design involves a hypothesis-driven approach to drug discovery, where structural modifications are made based on an understanding of the target's structure and the ligand's binding mode.
One key principle is scaffold hopping , where the quinoline core could be replaced with other heterocyclic systems that maintain the essential pharmacophoric features. For example, a quinazoline (B50416) or a benzimidazole (B57391) core could be explored to see if it improves binding or other properties.
Another principle is bioisosteric replacement . This involves substituting functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For instance, the C6-hydroxyl group could be replaced with a bioisosteric group like an NH2 or SH group to probe the hydrogen bonding requirements at that position. The 4-chloro substituent on the phenyl ring could be replaced with a trifluoromethyl group, which is also electron-withdrawing but has different steric and lipophilic properties.
Structure-based drug design becomes possible if the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of this compound and its analogues within the target's active site. This can reveal key interactions and suggest modifications to enhance binding affinity. For example, if docking studies show an unoccupied hydrophobic pocket near the C7-methyl group, larger alkyl groups could be synthesized to fill this pocket and increase potency.
The rational design process is iterative. New compounds are designed based on existing SAR and computational models, then synthesized and tested. The new data is then used to refine the models and design the next generation of compounds. This cycle of design, synthesis, and testing is crucial for optimizing the lead compound and ultimately developing a successful drug candidate.
Advanced Research Avenues and Potential Applications of 5 4 Chlorophenyl 7 Methylquinolin 6 Ol in Chemical Biology and Materials Science
Design and Development of Molecular Probes for Biochemical Pathway Investigations
The quinolinol scaffold is a well-established fluorophore, and its derivatives are frequently employed in the design of molecular probes. scispace.comrroij.com The fluorescence of 8-hydroxyquinoline (B1678124), for instance, is known to be weak in its free state but can be significantly enhanced upon chelation with metal ions, a phenomenon attributed to increased molecular rigidity. scispace.comrroij.com This property is the basis for its use in fluorescent chemosensors for detecting various metal ions. rroij.com
Given these precedents, 5-(4-chlorophenyl)-7-methylquinolin-6-ol holds promise as a platform for developing novel molecular probes. Its inherent fluorescence could potentially be modulated by interactions with specific analytes in a biological system. The electron-withdrawing nature of the chlorophenyl group and the electron-donating methyl group can influence the electronic properties and, consequently, the photophysical characteristics of the quinolinol core.
Future research could focus on designing derivatives of this compound that can selectively bind to specific biomolecules or ions, leading to a measurable change in their fluorescence. Such probes could be invaluable for investigating biochemical pathways, visualizing cellular processes, and in diagnostics. For example, modifications to the quinolinol structure could be made to target specific enzymes or receptors, allowing for real-time monitoring of their activity within a cell. The development of such targeted probes would be a significant contribution to the field of chemical biology.
Exploration in Coordination Chemistry and Metal Complexation
The presence of the hydroxyl group and the quinoline (B57606) nitrogen atom in this compound makes it a prime candidate for use as a ligand in coordination chemistry. The bidentate N,O-chelation motif is characteristic of hydroxyquinolines and enables the formation of stable complexes with a wide range of metal ions. scispace.comscirp.org
Ligand Design for Transition Metal Ions
The structural features of this compound make it an attractive ligand for coordinating with various transition metal ions. The quinoline nitrogen and the hydroxyl oxygen can form a stable five-membered chelate ring with a metal center. The electronic properties of the ligand, and therefore its coordination behavior, can be fine-tuned by the substituents on the quinoline ring. The 4-chlorophenyl group at the 5-position can influence the steric and electronic environment of the coordination sphere.
Research in this area would involve synthesizing and characterizing the metal complexes of this ligand. The choice of transition metal could lead to complexes with interesting magnetic, electronic, and catalytic properties. For example, complexes with late transition metals like copper, nickel, or zinc could be investigated for their potential catalytic activity or as models for metalloenzymes. isca.me The design of such complexes could be guided by computational modeling to predict their structures and properties. nih.gov
Advanced Spectroscopic Characterization of Metal Complexes
A thorough characterization of the metal complexes formed with this compound would be essential to understand their structure and bonding. Advanced spectroscopic techniques would play a crucial role in this endeavor.
Table 1: Potential Spectroscopic Techniques for Characterization
| Spectroscopic Technique | Information Provided |
| Infrared (IR) Spectroscopy | Elucidation of the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N and O-H groups upon complexation. bendola.comresearchgate.net |
| UV-Visible Spectroscopy | Investigation of the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the solution-state structure of diamagnetic complexes and probing the influence of the metal on the ligand's chemical environment. |
| Mass Spectrometry | Confirmation of the molecular weight and stoichiometry of the complexes. bendola.com |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |
By employing these techniques, a comprehensive understanding of the coordination chemistry of this compound can be achieved, paving the way for the rational design of new functional materials.
Supramolecular Chemistry and Self-Assembly Research
The planar aromatic structure of the quinoline core, combined with the potential for hydrogen bonding and π-π stacking, makes this compound an excellent building block for supramolecular chemistry and the construction of self-assembled architectures. nih.govrsc.org
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The assembly of molecules into larger, ordered structures is governed by a variety of non-covalent interactions. mdpi.comnih.gov In the case of this compound, several such interactions are expected to play a significant role. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. researchgate.net
The aromatic quinoline and chlorophenyl rings are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. researchgate.net The presence of the chlorine atom can also lead to halogen bonding, another important non-covalent interaction. acs.org Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts, providing insights into the packing of molecules in the solid state. researchgate.net
Tunable Supramolecular Architectures
By carefully controlling the conditions of crystallization or self-assembly, it may be possible to create a variety of supramolecular architectures from this compound and its derivatives. rsc.org The formation of different polymorphs or co-crystals could be influenced by the choice of solvent, temperature, and the presence of other molecules that can participate in non-covalent interactions.
The ability to tune the supramolecular structure is highly desirable, as the properties of the resulting material are often dependent on the arrangement of the constituent molecules. For instance, different packing arrangements can lead to variations in photophysical properties, such as fluorescence emission. nih.gov The exploration of the supramolecular chemistry of this compound could lead to the development of new materials with tailored properties for applications in areas such as organic electronics or sensing.
Investigation of Photophysical Properties for Research Applications (e.g., Fluorescence)
The exploration of the photophysical properties of this compound, particularly its potential fluorescence, represents a significant avenue for advanced research. The inherent characteristics of the quinoline scaffold, known to be a component of many fluorescent molecules, suggest that this compound could exhibit valuable luminescent properties. Understanding these properties is crucial for unlocking its potential in diverse applications within chemical biology and materials science.
The core of this investigation lies in characterizing the interaction of the molecule with light, specifically its absorption of photons and the subsequent emission of light, or fluorescence. Key parameters that define the fluorescent nature of a compound include its absorption and emission spectra, quantum yield, and fluorescence lifetime. The substitution pattern of the quinolin-6-ol core, featuring a 4-chlorophenyl group at the 5-position and a methyl group at the 7-position, is expected to play a critical role in modulating these photophysical characteristics.
Detailed research into the photophysical behavior of this compound would involve a combination of spectroscopic measurements and computational modeling.
Detailed Research Findings (Hypothetical Framework)
In the absence of specific experimental data for this compound, a research framework to elucidate its photophysical properties would focus on the following aspects.
Spectroscopic Analysis: The primary experimental approach would involve steady-state and time-resolved fluorescence spectroscopy.
Absorption and Emission Spectra: The absorption spectrum would reveal the wavelengths of light the molecule absorbs most efficiently (λabs), corresponding to electronic transitions from the ground state to excited states. The fluorescence emission spectrum would show the wavelengths of light emitted (λem) as the molecule returns to its ground state. The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.
Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is a key indicator of a strong fluorophore, making it suitable for applications requiring bright signals.
Fluorescence Lifetime (τ): The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. This property is sensitive to the molecular environment and can be exploited for various sensing applications.
Influence of Substituents: The electronic properties of the 4-chlorophenyl and methyl substituents are anticipated to significantly influence the photophysical behavior. The chlorine atom, being an electron-withdrawing group, and the phenyl ring can affect the intramolecular charge transfer (ICT) character of the molecule's excited state. The methyl group, an electron-donating group, can also modulate the electron density of the quinoline ring system. These substitutions can lead to shifts in the absorption and emission wavelengths and affect the quantum yield.
Solvatochromism: Investigating the photophysical properties in a range of solvents with varying polarities would be essential. A significant shift in the emission maximum with solvent polarity (solvatochromism) would indicate a change in the dipole moment of the molecule upon excitation, providing insights into the nature of the excited state.
Computational Modeling: In parallel with experimental work, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be employed to provide a theoretical understanding of the electronic structure and transitions. nih.govrsc.org These calculations can predict the absorption and emission wavelengths, the nature of the electronic transitions (e.g., π-π* or n-π*), and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This theoretical data is invaluable for interpreting experimental results and guiding the design of new derivatives with tailored photophysical properties.
The potential applications of a fluorescent this compound are broad. In chemical biology, it could be developed as a fluorescent probe for bioimaging, allowing for the visualization of specific cellular components or processes. Its sensitivity to the local environment could also be harnessed for sensing applications, such as detecting metal ions or changes in pH. In materials science, such a compound could be incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, or as a component in advanced photoresponsive materials.
To systematically present the findings from such a research investigation, the data would be compiled into tables.
Table 1: Hypothetical Photophysical Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| Hexane | 1.88 | Data to be determined | Data to be determined | Data to be calculated | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined | Data to be calculated | Data to be determined |
| Dichloromethane | 8.93 | Data to be determined | Data to be determined | Data to be calculated | Data to be determined |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Data to be calculated | Data to be determined |
Table 2: Theoretically Predicted Electronic Transition Data for this compound (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₀ → S₁ | Data to be calculated | Data to be calculated | Data to be calculated | e.g., HOMO → LUMO |
The comprehensive investigation of the photophysical properties of this compound is a promising research direction that could lead to the development of novel molecular tools and materials with significant scientific and technological impact.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 15% |
| Solvent | DMF or THF | ↓ Side Products |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | ↑ Efficiency |
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) resolves quinoline ring protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). 2D-COSY confirms coupling patterns .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 298.08) .
- HPLC-PDA: Use C18 columns (acetonitrile/water gradient) to assess purity and detect trace impurities (<0.1%) .
Advanced: How should researchers address contradictory bioactivity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time, cell lines) to reduce inter-lab variability .
- Structural Analogues: Compare with similar compounds (e.g., 7-chloroquinolin-4-ol) to isolate substituent effects (see Table 2) .
- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values and validate statistical significance (p<0.05) .
Q. Table 2: Bioactivity Comparison of Quinoline Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | Anti-inflammatory (EC₅₀, µM) |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 7-Chloroquinolin-4-ol | 18.5 ± 2.1 | 15.4 ± 1.8 |
| Chloroquine | 0.1 ± 0.02 | N/A |
Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or topoisomerase II) based on ligand-receptor binding energy (ΔG ≤ −7 kcal/mol) .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to correlate structure with efficacy .
- Kinetic Studies: Employ stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., kₐₜₜ/Kᵢ values) .
Environmental Impact: What methodologies assess the compound’s environmental persistence and ecotoxicological effects?
Methodological Answer:
- Persistence Testing: Conduct OECD 307 biodegradation assays under aerobic/anaerobic conditions to measure half-life (t₁/₂) in soil/water .
- Ecotoxicology: Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine LC₅₀/EC₅₀ values .
- Bioaccumulation: Calculate bioconcentration factors (BCF) via octanol-water partitioning (logKₒw >3 indicates high risk) .
Advanced: How can computational methods enhance the design of derivatives with improved selectivity?
Methodological Answer:
- Fragment-Based Design: Use Schrödinger’s Phase to identify pharmacophore features critical for target binding .
- ADMET Prediction: Apply SwissADME to optimize bioavailability (e.g., Lipinski’s rule compliance) and reduce hepatotoxicity risks .
- Synergistic Screening: Combine with known adjuvants (e.g., verapamil) in checkerboard assays to assess resistance modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
